
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and material science studies.
Mechanism of Action
Target of Action
Palladium complexes, in general, are known to interact with various organic compounds and participate in catalytic reactions .
Mode of Action
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. It is utilized in catalysts and organic synthesis. The compound is known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions .
Biochemical Pathways
Palladium complexes are known to be involved in various organic synthesis reactions, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
As a palladium complex, it is expected to have unique properties that may impact its bioavailability .
Result of Action
As a palladium complex, it is known to participate in various organic synthesis reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
As a palladium complex, it is known to be involved in various organic synthesis reactions, suggesting that environmental factors may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .
Chemical Reactions Analysis
Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxides.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products Formed:
Oxidation: Palladium oxides.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Catalytic Applications
1.1 Cross-Coupling Reactions
Palladium complexes are widely utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The combination of palladium with tricyclohexylphosphane as a ligand enhances the reactivity and selectivity of these reactions. For instance, the Heck reaction, which couples alkenes with aryl halides, benefits from the use of palladium complexes to produce substituted alkenes efficiently .
1.2 Hydrogenation Reactions
The palladium complex can also serve as a catalyst in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated compounds. This application is crucial in the pharmaceutical industry for synthesizing various biologically active compounds .
Synthesis of Fine Chemicals
2.1 Pharmaceutical Intermediates
The compound has been employed in the synthesis of pharmaceutical intermediates, where its catalytic properties enable the formation of complex molecular structures. For example, its use in synthesizing compounds like 2-(4-methoxyphenyl)butanoyl chloride demonstrates its significance in drug development .
2.2 Organic Synthesis
In organic synthesis, palladium complexes are pivotal for creating diverse chemical entities. The coordination of unsaturated organic molecules with palladium leads to enhanced reactivity, allowing for novel synthetic pathways that are not possible with traditional methods .
Environmental Applications
3.1 Catalysts for Green Chemistry
Palladium-based catalysts are increasingly recognized for their role in green chemistry initiatives. They facilitate reactions under milder conditions and reduce waste generation compared to conventional methods. The use of tricyclohexylphosphane helps stabilize palladium species, making them effective for environmentally friendly processes .
Case Studies
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Palladium(II) chloride
Comparison: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. Compared to Bis(triphenylphosphine)palladium(II) chloride, it offers different steric and electronic properties, making it suitable for specific applications where other palladium complexes may not perform as effectively .
Biological Activity
Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial and antitumor effects. This article focuses on the biological activity of the compound Palladium;2-phenylaniline;tricyclohexylphosphane;chloride, exploring its synthesis, mechanisms of action, and potential applications in pharmacology.
1. Synthesis and Characterization
The compound this compound is synthesized through coordination chemistry involving palladium(II) chloride and phosphine ligands. The phosphine ligand, tricyclohexylphosphane, enhances the stability and reactivity of the palladium center. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
The biological activity of palladium complexes can be attributed to several mechanisms:
- DNA Interaction : Palladium complexes can bind to DNA, leading to structural distortions that may trigger cytotoxic effects in cancer cells. The binding affinity is influenced by the steric and electronic properties of the ligands attached to the palladium center .
- Reactive Oxygen Species (ROS) Generation : Many palladium complexes induce oxidative stress in cells by generating ROS, which can lead to apoptosis in tumor cells .
- Enzyme Inhibition : Some studies suggest that palladium complexes may inhibit specific enzymes involved in cancer cell proliferation, contributing to their antitumor activity .
3.1 Antibacterial Activity
Research indicates that palladium complexes exhibit significant antibacterial properties. For instance, certain palladium(II) complexes demonstrated potent activity against Escherichia coli strains, outperforming free ligands . This antibacterial effect is primarily attributed to the disruption of bacterial cell membranes and interference with cellular processes.
3.2 Antitumor Activity
Numerous studies have evaluated the cytotoxic effects of palladium complexes on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.0 | Induction of apoptosis via caspase activation |
HL-60 | 7.5 | ROS generation leading to oxidative DNA damage |
U-937 | 6.0 | Inhibition of cell proliferation |
In a study involving thiazine-based palladium(II) complexes, it was observed that these compounds decreased cell viability significantly while inducing apoptosis in human leukemic HL-60 cells without affecting normal leukocytes . This selectivity suggests a potential therapeutic window for these compounds.
4.1 Clinical Applications
A notable case study involved the use of a palladium complex in combination therapy for treating resistant cancer types. The complex showed enhanced efficacy when used alongside traditional chemotherapeutics, indicating its potential as an adjunct therapy .
4.2 Experimental Models
In vitro studies using murine models have demonstrated that palladium complexes can reduce tumor size significantly compared to controls (p < 0.05). Such results underscore the promising role of these compounds in cancer treatment paradigms .
5. Conclusion
The compound this compound exhibits notable biological activity with potential applications in antibacterial and antitumor therapies. Its mechanisms include DNA interaction, ROS generation, and enzyme inhibition, making it a candidate for further exploration in drug development.
Properties
CAS No. |
1353658-81-7 |
---|---|
Molecular Formula |
C30H44ClNPPd |
Molecular Weight |
591.53 |
IUPAC Name |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChI Key |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.